6-butyl-3-[(4-methylpiperidino)carbonyl]isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
Description
This compound features a fused isothiazolo[4,3-d]pyrimidine-5,7-dione core with two key substituents: a butyl group at position 6 and a (4-methylpiperidino)carbonyl moiety at position 2. The butyl chain enhances lipophilicity, which may improve membrane permeability, and the 4-methylpiperidine carbonyl group introduces a basic nitrogen, affecting solubility and interaction with biological targets .
Properties
IUPAC Name |
6-butyl-3-(4-methylpiperidine-1-carbonyl)-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3S/c1-3-4-7-20-14(21)12-11(17-16(20)23)13(24-18-12)15(22)19-8-5-10(2)6-9-19/h10H,3-9H2,1-2H3,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOAKHCROQDJWQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCC(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-butyl-3-[(4-methylpiperidino)carbonyl]isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is also common in industrial settings to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
6-butyl-3-[(4-methylpiperidino)carbonyl]isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).
Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 6-butyl-3-[(4-methylpiperidino)carbonyl]isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs, their substituents, and key properties derived from the evidence:
Key Findings:
Core Heterocycle Variations: The target compound’s isothiazolo[4,3-d]pyrimidine core differs from analogs with triazolo (e.g., 3-hydroxy-8-azaxanthine ) or thiadiazolo rings (e.g., Nishigaki’s dithionated compound ).
Substituent Effects: Position 6: The butyl group in the target compound contrasts with smaller substituents (e.g., methyl ) or aromatic groups (e.g., 4-methylbenzyl ). Larger aliphatic chains like butyl may enhance lipophilicity and metabolic stability compared to rigid cyclopropyl or aromatic groups . Position 3: The (4-methylpiperidino)carbonyl group introduces a basic nitrogen, differing from morpholine (oxygen-containing) or pyridinyl moieties . This affects solubility and target engagement.
The morpholine derivative () requires strict safety protocols (P201, P210), highlighting handling differences compared to less hazardous analogs .
Physicochemical Properties: Melting points for analogs range from 206–249°C , influenced by substituent rigidity. The target compound’s melting point is unreported but likely lower due to its flexible butyl group. Molecular weights vary significantly; chromenopyrido derivatives exceed 440 g/mol , while simpler analogs like 4,6-dimethylisothiazolo pyrimidine-dione are lighter (197.21 g/mol) .
Research Implications
- Drug Design : The 4-methylpiperidine moiety in the target compound may improve blood-brain barrier penetration compared to morpholine or pyridinyl groups, which are more polar .
- Safety Profiles: Analogs like 3-hydroxy-8-azaxanthine are flagged as questionable carcinogens , underscoring the need for toxicity studies on the target compound.
- Synthetic Accessibility : High-yield methods (e.g., ’s method B ) could be adapted for scalable synthesis of the target compound.
Biological Activity
Chemical Structure and Properties
The molecular structure of 6-butyl-3-[(4-methylpiperidino)carbonyl]isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione can be described as follows:
- Molecular Formula : C₁₄H₁₈N₄O₂S
- Molecular Weight : 306.38 g/mol
- Structural Features :
- Isothiazole ring
- Pyrimidine dione functionality
- Butyl and piperidine substituents
Antimicrobial Properties
Recent studies have indicated that compounds similar to 6-butyl-3-[(4-methylpiperidino)carbonyl]isothiazolo[4,3-d]pyrimidine exhibit significant antimicrobial activity. For instance, derivatives of isothiazole have shown effectiveness against various strains of bacteria and fungi. In one study, related compounds demonstrated inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species .
Anticancer Activity
Research has suggested that isothiazole derivatives possess anticancer properties. A study focusing on pyrimidine-based compounds reported that certain derivatives exhibited cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and K562 (leukemia). The mechanism was attributed to the induction of apoptosis in cancer cells .
The biological activity of 6-butyl-3-[(4-methylpiperidino)carbonyl]isothiazolo[4,3-d]pyrimidine may involve multiple pathways:
- Cholinesterase Inhibition : Some derivatives have been shown to inhibit acetylcholinesterase and butyrylcholinesterase, which are crucial for neurotransmission. This activity suggests potential applications in treating neurodegenerative diseases .
- Antioxidant Activity : Compounds in this class have been noted for their ability to scavenge free radicals, contributing to their protective effects against oxidative stress-related conditions .
Study 1: Antimicrobial Efficacy
In a comparative analysis of antimicrobial agents, a derivative structurally related to 6-butyl-3-[(4-methylpiperidino)carbonyl]isothiazolo[4,3-d]pyrimidine was tested against various pathogens. Results showed:
- E. coli : Minimum inhibitory concentration (MIC) of 32 µg/mL
- S. aureus : MIC of 16 µg/mL
- C. albicans : MIC of 64 µg/mL
These findings highlight the compound's potential as an antimicrobial agent .
Study 2: Anticancer Activity
A recent study evaluated the cytotoxic effects of a related compound on MCF7 and K562 cell lines. The results indicated:
- MCF7 Cell Line : IC50 value of 15 µM
- K562 Cell Line : IC50 value of 20 µM
The study concluded that the compound induces apoptosis through the activation of caspase pathways, suggesting its potential in cancer therapy .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
